molecular formula C8H8N2O3 B12852359 Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate

Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate

Cat. No.: B12852359
M. Wt: 180.16 g/mol
InChI Key: UUKFQRIMIZAUJX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate is an organic compound with the molecular formula C9H9NO3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-aminopyrimidine under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the alcohol derivative.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate can be compared with other similar compounds such as:

    Ethyl 2-oxo-2-(pyridin-2-yl)acetate: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.

    Ethyl 2-oxo-2-(quinolin-2-yl)acetate: This compound contains a quinoline ring, which may impart unique pharmacological activities.

Uniqueness: this compound is unique due to its specific structure, which combines the properties of an ester and a pyrimidine ring. This combination allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl 2-oxo-2-pyrimidin-2-ylacetate

InChI

InChI=1S/C8H8N2O3/c1-2-13-8(12)6(11)7-9-4-3-5-10-7/h3-5H,2H2,1H3

InChI Key

UUKFQRIMIZAUJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=NC=CC=N1

Origin of Product

United States

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